![molecular formula C31H43NO3 B14122304 N-{(E)-[4-(dodecyloxy)phenyl]methylidene}-4-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14122304.png)
N-{(E)-[4-(dodecyloxy)phenyl]methylidene}-4-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-dodecoxyphenyl)-N-[4-[[(3S)-4-methyl-3,6-dihydro-2H-pyran-3-yl]oxy]phenyl]methanimine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dodecoxyphenyl group and a methanimine moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-dodecoxyphenyl)-N-[4-[[(3S)-4-methyl-3,6-dihydro-2H-pyran-3-yl]oxy]phenyl]methanimine typically involves multiple steps, including the formation of the dodecoxyphenyl group and the methanimine linkage. Common synthetic routes may involve:
Formation of the Dodecoxyphenyl Group: This step often involves the alkylation of phenol with dodecyl bromide under basic conditions to form 4-dodecoxyphenol.
Formation of the Methanimine Linkage: This step involves the reaction of 4-dodecoxyphenylamine with an aldehyde or ketone to form the methanimine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-dodecoxyphenyl)-N-[4-[[(3S)-4-methyl-3,6-dihydro-2H-pyran-3-yl]oxy]phenyl]methanimine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-dodecoxyphenyl)-N-[4-[[(3S)-4-methyl-3,6-dihydro-2H-pyran-3-yl]oxy]phenyl]methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Modulating Enzyme Activity: Inhibiting or activating enzymes involved in key biological processes.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell growth, and other processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-N-[4-[[(3S)-4-methyl-3,6-dihydro-2H-pyran-3-yl]oxy]phenyl]methanimine
- 1-(4-ethoxyphenyl)-N-[4-[[(3S)-4-methyl-3,6-dihydro-2H-pyran-3-yl]oxy]phenyl]methanimine
Uniqueness
1-(4-dodecoxyphenyl)-N-[4-[[(3S)-4-methyl-3,6-dihydro-2H-pyran-3-yl]oxy]phenyl]methanimine is unique due to its longer alkyl chain (dodecoxy group), which may impart different physical and chemical properties compared to similar compounds with shorter alkyl chains
Properties
Molecular Formula |
C31H43NO3 |
|---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
1-(4-dodecoxyphenyl)-N-[4-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenyl]methanimine |
InChI |
InChI=1S/C31H43NO3/c1-3-4-5-6-7-8-9-10-11-12-22-34-29-17-13-27(14-18-29)24-32-28-15-19-30(20-16-28)35-31-25-33-23-21-26(31)2/h13-21,24,31H,3-12,22-23,25H2,1-2H3 |
InChI Key |
MGPSBMPVBXNMEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3COCC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


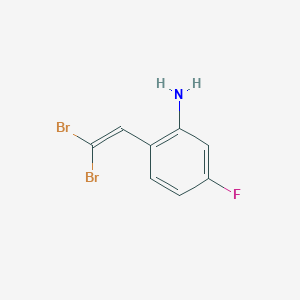

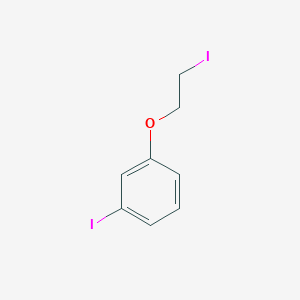
![[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine](/img/structure/B14122229.png)
![3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122235.png)
![Methyl (2E)-3-(2-chloro-6-fluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]prop-2-enoate](/img/structure/B14122250.png)

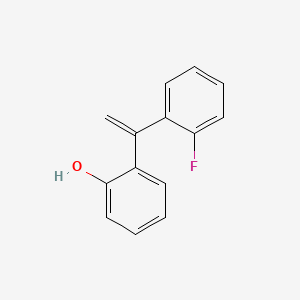
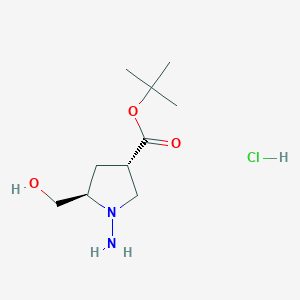
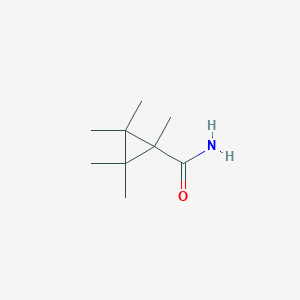
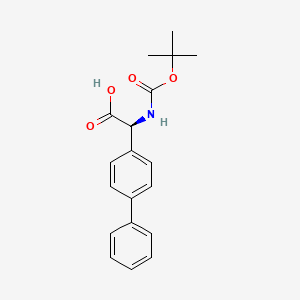

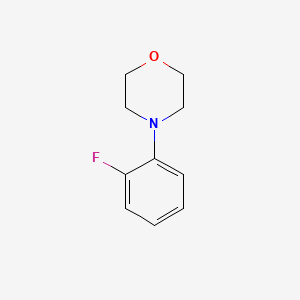
![Disodium;2-[[16-benzoyl-8,15-dioxo-10-(4-sulfonatoanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-12-yl]oxy]-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonate](/img/structure/B14122309.png)
